3-(Aminomethyl)-3-methoxy-2-methyltetrahydrothiophene 1,1-dioxide
Description
3-(Aminomethyl)-3-methoxy-2-methyltetrahydrothiophene 1,1-dioxide is a substituted tetrahydrothiophene derivative featuring a 1,1-dioxide (sulfone) group, an aminomethyl (-CH2NH2) group, a methoxy (-OCH3) group, and a methyl (-CH3) substituent at positions 3, 3, and 2, respectively. The tetrahydrothiophene core is a five-membered saturated ring with sulfur at position 1. This compound’s molecular formula is C7H15NO3S, with a molecular weight of 193.26 g/mol.
Properties
Molecular Formula |
C7H15NO3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(3-methoxy-2-methyl-1,1-dioxothiolan-3-yl)methanamine |
InChI |
InChI=1S/C7H15NO3S/c1-6-7(5-8,11-2)3-4-12(6,9)10/h6H,3-5,8H2,1-2H3 |
InChI Key |
UYHGSJSBWNQLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCS1(=O)=O)(CN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The process might also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include signal transduction cascades or metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity: The target compound uniquely combines aminomethyl, methoxy, and methyl groups, balancing polarity (NH2, OCH3) and steric bulk (CH3). This contrasts with simpler analogs like 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, which lacks alkyl/alkoxy groups .
- Synthesis Complexity: The introduction of multiple substituents at position 3 (aminomethyl and methoxy) likely requires sequential functionalization, whereas compounds like N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide HCl are synthesized via direct alkylation .
- Biological Relevance: Benzo[b]thiophene-1,1-dioxides exhibit anti-tubercular activity due to their aromatic systems, suggesting that the target compound’s non-aromatic structure may prioritize different pharmacological properties .
Physicochemical Properties
- Solubility: The methoxy and aminomethyl groups in the target compound enhance water solubility compared to purely alkyl-substituted analogs (e.g., 3-methylbenzothiophene 1,1-dioxide) .
- Stability : Sulfone groups generally improve oxidative stability. However, the methoxy group may increase susceptibility to acid-catalyzed hydrolysis relative to chloro or methyl substituents .
- Spectroscopic Data: ¹H NMR: Methoxy (-OCH3) protons appear as a singlet at δ ~3.3–3.5 ppm. Aminomethyl (-CH2NH2) protons resonate at δ ~2.5–3.0 (CH2) and δ ~1.5–2.0 (NH2, broad). Methyl (-CH3) at δ ~1.2–1.5 . IR: Strong S=O stretches at ~1150–1300 cm⁻¹, NH2 bends at ~1600 cm⁻¹ .
Biological Activity
3-(Aminomethyl)-3-methoxy-2-methyltetrahydrothiophene 1,1-dioxide, also known as a derivative of tetrahydrothiophene, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies related to this compound.
- IUPAC Name : (1,1-dioxidotetrahydro-3-thienyl)methanamine hydrochloride
- Molecular Formula : C₆H₁₃NO₂S
- Molecular Weight : 163.24 g/mol
- CAS Number : 933705-72-7
Synthesis
The synthesis of 3-(Aminomethyl)-3-methoxy-2-methyltetrahydrothiophene involves several steps, typically starting from thiophene derivatives. The method often includes:
- Cyclic condensation with isothiocyanates.
- Formation of thiosemicarbazides followed by treatment with sodium hydroxide.
- Refluxing with secondary amines to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to 3-(Aminomethyl)-3-methoxy-2-methyltetrahydrothiophene exhibit significant antimicrobial properties. For instance:
- A study evaluated various derivatives for their ability to inhibit bacterial growth and found some compounds effective against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays:
- Compounds derived from similar structures showed notable free radical scavenging activity, suggesting potential protective effects against oxidative stress .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, potentially leading to:
- Inhibition of enzyme activity involved in microbial metabolism.
- Scavenging of reactive oxygen species , thus mitigating oxidative damage.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
